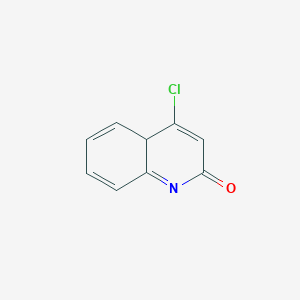
4-chloro-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by a chlorine atom at the 4-position and a keto group at the 2-position of the quinoline ring. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with appropriate reagents. For instance, the reaction of 2-amino-4-chlorobenzophenone with acetic anhydride under reflux conditions can yield this compound . Another method involves the use of copper-catalyzed cyclization of 2-aminoaryl ketones with carbon monoxide as the carbonyl source .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been explored to enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
4-chloro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-chloro-4aH-quinolin-2-ol.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 4-chloro-4aH-quinolin-2-ol.
Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-4aH-quinolin-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacks the keto group at the 2-position.
4-hydroxyquinoline: Similar structure but with a hydroxyl group at the 4-position instead of chlorine.
4-chloroquinoline: Similar structure but lacks the keto group at the 2-position.
Uniqueness
4-chloro-4aH-quinolin-2-one is unique due to the presence of both a chlorine atom at the 4-position and a keto group at the 2-position. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H |
InChI Key |
FSNUAXLQMHRUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


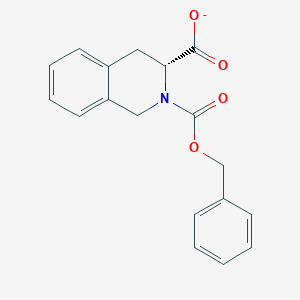
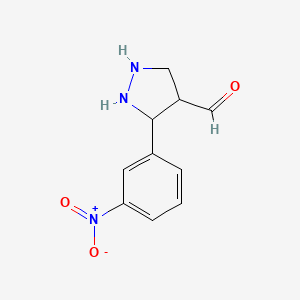
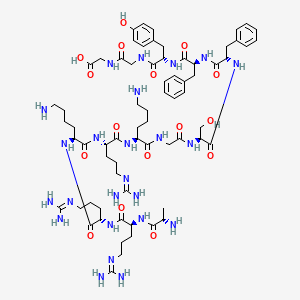
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)
![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
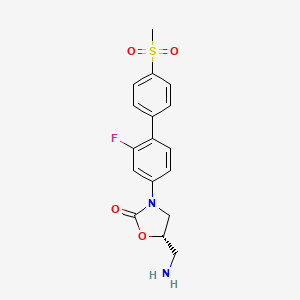
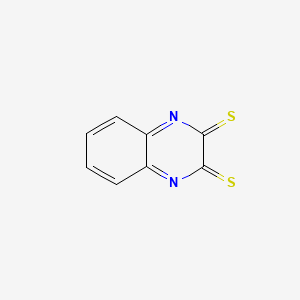

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
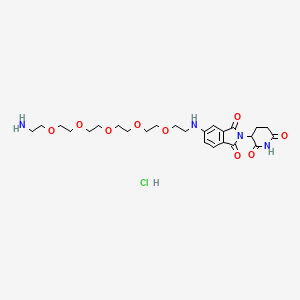

![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
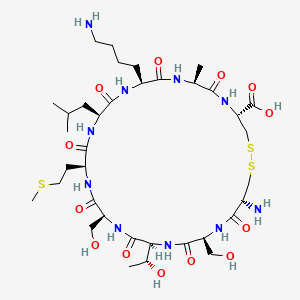
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
